(-)-2-Butanol (CAS 14898-79-4), the strictly (R)-configured enantiomer of 2-butanol, is a high-value chiral secondary alcohol utilized extensively in asymmetric synthesis, analytical chemistry, and specialized materials science. Commercially procured at high enantiomeric purity (typically ≥99.0% ee), it exhibits a distinct optical rotation of [α]D^20 = -11° to -14° (neat) . Unlike its racemic counterpart, (-)-2-butanol serves as a critical chiral building block, enabling the synthesis of enantiopure pharmaceuticals via stereoinvertive reactions, acting as a chiral derivatizing agent for absolute configuration assignment, and functioning as a chiral modifier for heterogeneous metal catalysts . Its procurement is driven by workflows where absolute stereocontrol and high enantiomeric excess are non-negotiable baseline requirements.
Substituting (-)-2-butanol with racemic 2-butanol (CAS 78-92-2) or the (+)-(S)-enantiomer (CAS 4221-99-2) catastrophically compromises downstream stereochemical integrity. In analytical applications, derivatization with the racemate yields overlapping diastereomeric signals in NMR and GC, completely destroying the ability to resolve the absolute configuration of target carboxylic or amino acids[1]. In synthetic workflows, such as the Mitsunobu reaction, the use of racemic 2-butanol produces a racemic product rather than the required enantiopure (S)-configured intermediate, rendering the resulting active pharmaceutical ingredients (APIs) biologically inactive or off-target . Furthermore, in surface chemistry, only the pure enantiomer can successfully template metal surfaces to induce enantioselective chemisorption; racemic mixtures yield a net-zero chiral bias, failing entirely as heterogeneous catalyst modifiers [2].
In the biocatalytic asymmetric reduction of 2-butanone using Lactobacillus brevis alcohol dehydrogenase (LbADH), the synthesis and processing kinetics of the two enantiomers diverge drastically. The initial reaction rate for producing (R)-2-butanol is 335.4 mol/(L×h), which is 18 times faster than the complementary synthesis of (S)-2-butanol (18.3 mol/(L×h)). This kinetic advantage translates to a massive difference in space-time yield in continuous micro-aqueous reactors, where the (R)-enantiomer achieves 2278 g/(L×d) compared to only 461 g/(L×d) for the (S)-enantiomer [1].
| Evidence Dimension | Initial reaction rate and space-time yield |
| Target Compound Data | (R)-2-butanol: 335.4 mol/(L×h) initial rate; 2278 g/(L×d) space-time yield |
| Comparator Or Baseline | (S)-2-butanol: 18.3 mol/(L×h) initial rate; 461 g/(L×d) space-time yield |
| Quantified Difference | 18-fold faster initial reaction rate and 4.9-fold higher space-time yield for the (R)-enantiomer. |
| Conditions | Biocatalytic asymmetric reduction of 2-butanone using recombinant E. coli cells hosting LbADH in a continuous micro-aqueous reactor at 30 °C. |
Highlights the vastly superior kinetic efficiency and manufacturability of the (R)-enantiomer pathway in specific biocatalytic environments compared to the (S)-enantiomer.
When utilized as a chiral modifier for heterogeneous metal catalysts, (R)-2-butanol successfully templates Pd(111) surfaces to induce enantioselective chemisorption of chiral epoxides. The (R)-2-butanol templated surface achieves an enantioselective chemisorption ratio of ~1.8 for the matching enantiomer of propylene oxide. In contrast, an unmodified or racemic-modified surface yields a ratio of 1.0, offering zero chiral resolution [1].
| Evidence Dimension | Chemisorptive enantioselective ratio for propylene oxide |
| Target Compound Data | (R)-2-butanol modified surface: Ratio ~1.8 |
| Comparator Or Baseline | Unmodified or racemic surface: Ratio 1.0 |
| Quantified Difference | 80% enhancement in the enantioselective adsorption of chiral epoxides. |
| Conditions | Ultra-high vacuum (UHV) chemisorption of propylene oxide on a Pd(111) surface pre-templated with chiral 2-butanol at 110–150 K. |
Essential for procurement in advanced materials science, proving the compound's unique ability to act as a chiral modifier for heterogeneous asymmetric catalysis.
In analytical chemistry, (R)-(-)-2-butanol is employed as a chiral derivatizing agent to determine the absolute configuration of carboxylic and amino acids. Derivatization with the pure (R)-enantiomer produces distinct, quantifiable NMR chemical shift differences (ΔδRS) and baseline-resolved GC peaks for diastereomers. Conversely, attempting this with racemic 2-butanol produces unresolved, overlapping signals with a net Δδ = 0, rendering the analysis useless [1].
| Evidence Dimension | Chromatographic and NMR signal resolution (ΔδRS) |
| Target Compound Data | (R)-(-)-2-butanol: Distinct ΔδRS and baseline GC resolution |
| Comparator Or Baseline | Racemic 2-butanol: Overlapping signals (Δδ = 0) |
| Quantified Difference | Complete baseline resolution vs. zero resolution. |
| Conditions | Derivatization of D- and L-malic acids or other chiral carboxylic acids followed by chromatographic or 1H NMR analysis. |
Validates the strict necessity of procuring the pure (R)-enantiomer for analytical workflows requiring absolute configuration assignment.
(-)-2-Butanol is the required reagent for derivatizing chiral carboxylic acids, amino acids, and malic acids to determine their enantiomeric purity and absolute configuration via GC and NMR. Its strict stereochemical purity ensures baseline resolution of diastereomers, which cannot be achieved with racemic mixtures [1].
In pharmaceutical manufacturing, (-)-2-butanol is utilized as a chiral building block in Mitsunobu reactions. Because the reaction strictly inverts the stereocenter, starting with the (R)-enantiomer is the only way to synthesize specific (S)-configured active pharmaceutical ingredients (APIs) and intermediates, such as 1-[(S)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole.
In advanced materials and catalytic research, (-)-2-butanol is applied to transition metal surfaces (such as Pd or Pt) to create a chiral template. This templating induces enantioselective chemisorption, a critical step in developing heterogeneous catalysts for asymmetric synthesis [2].
Beyond synthesis, (-)-2-butanol is uniquely specified as a freeze-drying medium for the long-term cryopreservation of sensitive biological samples, such as smooth muscle cells, where its specific physical and solvent properties protect cellular integrity during freezing .
Flammable;Irritant